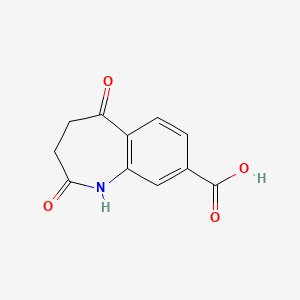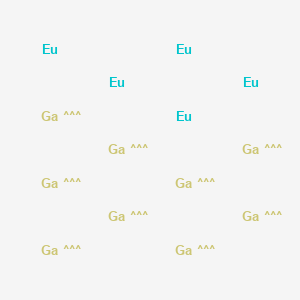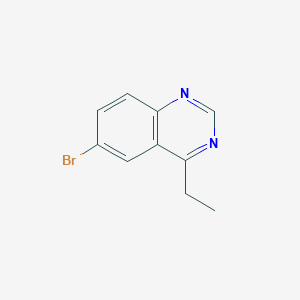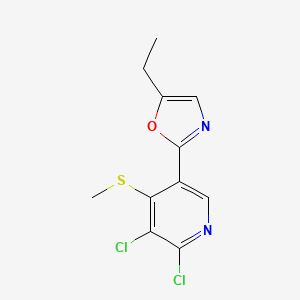
Cobalt--ruthenium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt–ruthenium (1/1) is a bimetallic compound composed of cobalt and ruthenium in equal proportions. This compound has garnered significant interest due to its unique properties and potential applications in various fields, including catalysis, energy storage, and materials science. The combination of cobalt and ruthenium offers a synergistic effect, enhancing the overall performance of the compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt–ruthenium (1/1) can be synthesized through various methods, including hydrothermal synthesis, reduction-impregnation, and atomic layer deposition. One common method involves the hydrothermal synthesis of cobalt ruthenium sulfides, where cobalt and ruthenium salts are reacted under high-temperature and high-pressure conditions to form the desired compound . Another method is the hybrid reduction-impregnation technique, where ruthenium is first reduced on a support material, followed by the impregnation of cobalt .
Industrial Production Methods
Industrial production of cobalt–ruthenium (1/1) typically involves large-scale hydrothermal synthesis or reduction-impregnation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various industrial applications. The choice of method depends on the desired properties of the final product and the specific application requirements.
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt–ruthenium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique electronic and structural properties of the compound.
Common Reagents and Conditions
Oxidation: Cobalt–ruthenium (1/1) can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide under controlled conditions.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of cobalt and ruthenium oxides, while reduction can yield metallic cobalt and ruthenium.
Applications De Recherche Scientifique
Cobalt–ruthenium (1/1) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogen evolution reactions (HER) and Fischer-Tropsch synthesis
Energy Storage: Cobalt–ruthenium (1/1) is employed in the development of supercapacitors and batteries due to its excellent electrochemical properties.
Materials Science: The compound is used in the synthesis of advanced materials, such as nanostructures and composites, for various technological applications.
Biological and Medical Research: Ruthenium-based compounds, including cobalt–ruthenium (1/1), are investigated for their potential antimicrobial and anticancer properties
Mécanisme D'action
The mechanism of action of cobalt–ruthenium (1/1) varies depending on its application. In catalysis, the compound facilitates chemical reactions by providing active sites for reactants to interact, thereby lowering the activation energy and increasing reaction rates. The unique electronic properties of cobalt and ruthenium enhance the compound’s catalytic efficiency .
In biological applications, ruthenium-based compounds are known to interact with DNA and other cellular components, disrupting cellular processes and exhibiting antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific compound and its structure.
Comparaison Avec Des Composés Similaires
Cobalt–ruthenium (1/1) can be compared with other bimetallic compounds, such as cobalt–nickel, cobalt–iron, and ruthenium–platinum. Each of these compounds has unique properties and applications:
Cobalt–nickel: Known for its excellent magnetic and catalytic properties, often used in energy storage and magnetic materials.
Cobalt–iron: Exhibits strong magnetic properties and is used in magnetic storage devices and catalysis.
Ruthenium–platinum: Highly efficient catalyst for various chemical reactions, including hydrogen evolution and oxidation reactions, but is more expensive due to the high cost of platinum
Cobalt–ruthenium (1/1) stands out due to its balanced combination of catalytic efficiency, cost-effectiveness, and versatility in various applications.
Propriétés
Numéro CAS |
581102-59-2 |
|---|---|
Formule moléculaire |
CoRu |
Poids moléculaire |
160.0 g/mol |
Nom IUPAC |
cobalt;ruthenium |
InChI |
InChI=1S/Co.Ru |
Clé InChI |
VLWBWEUXNYUQKJ-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)
![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)

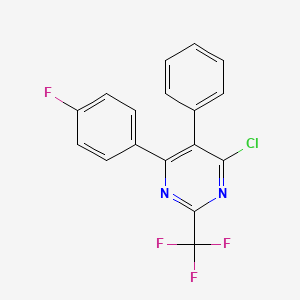

![Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B12594322.png)

